4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic benzamide derivative featuring a 4-ethoxy-substituted benzamide moiety linked to a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl phenyl group. This compound is structurally characterized by:
- Dihydroquinazolinone ring: The 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group contributes rigidity and hydrogen-bonding capacity, which may affect binding affinity in biological systems.
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-3-30-20-14-8-17(9-15-20)23(28)26-18-10-12-19(13-11-18)27-16(2)25-22-7-5-4-6-21(22)24(27)29/h4-15H,3H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHRUETZCXLNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base such as potassium carbonate.
Coupling with Benzamide: The final step involves the coupling of the quinazolinone derivative with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is , and its IUPAC name reflects its complex structure, which includes an ethoxy group and a quinazoline moiety. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
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Anticancer Potential
- Recent studies have indicated that compounds containing the quinazoline structure exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival. For instance, quinazoline derivatives have been shown to inhibit the growth of various cancer cell lines, suggesting that this compound may also possess similar properties .
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Acetylcholinesterase Inhibition
- The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's. Inhibitors of acetylcholinesterase can help increase acetylcholine levels in the brain, thereby improving cognitive function. Preliminary in vitro studies suggest that derivatives with similar structures show significant inhibitory activity against acetylcholinesterase .
-
Antimicrobial Activity
- Compounds derived from quinazoline have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the benzamide group may enhance the compound's ability to penetrate microbial cell walls, making it a candidate for further investigation as an antimicrobial agent .
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the ethoxy group via alkylation methods.
- Coupling with phenyl groups using standard amide bond formation techniques.
Research has highlighted the importance of optimizing synthetic pathways to improve yield and purity. New synthetic methods continue to be developed to facilitate easier access to this compound for research purposes.
Case Studies and Experimental Results
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In Vitro Studies
- A series of in vitro experiments have been conducted to evaluate the anticancer activity of related compounds. For example, derivatives similar to this compound showed IC50 values indicating effective inhibition of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
-
Molecular Docking Studies
- Computational studies including molecular docking have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that it interacts favorably with active sites of enzymes involved in cancer progression and neurodegeneration, providing a theoretical basis for its potential efficacy .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to interact with the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and substituents of 4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide with related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, nitro in ) may enhance binding affinity but reduce solubility compared to the electron-donating ethoxy group in the target compound.
- Bulkier substituents (e.g., isopropyl in ) could sterically hinder interactions with target proteins, whereas smaller groups like methoxy or methyl may improve permeability.
Physical and Chemical Properties
Trends :
- Higher molecular weight in bromo-methoxy derivatives (e.g., L892-0191) correlates with reduced solubility.
- Nitro groups (MFCD07195351) may increase crystallinity but pose metabolic stability challenges.
Biological Activity
4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a compound derived from the quinazolinone class, which has been studied for its potential biological activities, particularly as a COX-2 inhibitor. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an ethoxy group and a quinazolinone moiety, which are significant for its biological activity.
Key Structural Features:
- Ethoxy Group: Enhances lipophilicity, potentially improving membrane permeability.
- Quinazolinone Core: Known for various pharmacological activities, including anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the ethoxy and quinazolinone functionalities. The synthetic route often includes:
- Formation of the quinazolinone scaffold.
- Introduction of the ethoxy group via alkylation or acylation methods.
- Coupling reactions to attach the benzamide moiety.
COX-2 Inhibition
Several studies have evaluated the COX-2 inhibitory activity of related compounds in the quinazolinone class. Although specific data on this compound is limited, analogs have shown promising results:
- A related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM , indicating that structural modifications can significantly influence inhibitory potency .
Anticancer Properties
Research on similar quinazolinone derivatives suggests potential anticancer activity:
- Compounds within this class have exhibited the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, studies indicate that certain derivatives can effectively target specific enzymes involved in cancer progression.
Study 1: Inhibition of COX Enzymes
A comparative study on various benzamide derivatives revealed that modifications at the para-position of phenyl rings are crucial for enhancing COX-2 inhibitory activity. The synthesized compounds were screened against COX enzymes, with some showing higher potency than established inhibitors like celecoxib .
Study 2: Anticancer Activity
In vitro studies on benzamide derivatives indicated that they could inhibit growth in various cancer cell lines. For example, certain derivatives were found to significantly reduce viability in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation and nucleophilic substitution reactions. Key steps include:
- Cyclization of quinazolinone intermediates (e.g., 2-methyl-4-oxo-3,4-dihydroquinazoline) with substituted benzamides under reflux conditions in ethanol or DMF .
- Optimization of solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures (80–100°C), while ethanol provides moderate yields (~60–75%) at reflux .
- Monitoring via TLC : Critical for tracking intermediate formation and reaction completion .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of ethoxy groups, aromatic protons, and quinazolinone carbonyl signals (e.g., 4-oxo resonance at δ ~160–165 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 445.18) and fragmentation patterns .
- HPLC : Ensures >95% purity for biological assays; reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer potential : In vitro studies show IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely via topoisomerase inhibition .
- Antimicrobial activity : Moderate inhibition (MIC 32–64 µg/mL) against Staphylococcus aureus and Escherichia coli .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing side products?
- Solvent optimization : Switching from ethanol to DMF increases quinazolinone cyclization efficiency by 15–20% but requires post-reaction purification via column chromatography .
- Temperature control : Gradual heating (ramping from 25°C to 80°C over 2 hours) reduces decomposition of heat-sensitive intermediates .
- Catalytic additives : Use of p-TSA (5 mol%) accelerates amide coupling steps, improving yields to >85% .
Q. What computational methods predict the compound’s interactions with biological targets?
Q. How should researchers resolve contradictions in reported biological data?
- Comparative assays : Replicate studies using standardized protocols (e.g., MTT vs. SRB assays for cytotoxicity) to identify methodological variability .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., topoisomerase IIα dependency for anticancer effects) .
Q. What strategies stabilize the compound under physiological conditions?
- pH stability : Degrades rapidly at pH <5 (half-life <1 hour); formulation with enteric coatings improves oral bioavailability .
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the ethoxybenzamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
